N,N'-o-Phenylenebis-D-gluconamide
Description
N,N'-o-Phenylenebis-D-gluconamide is a synthetic organic compound characterized by a central o-phenylenediamine backbone substituted with two D-gluconamide moieties.
Properties
CAS No. |
93858-60-7 |
|---|---|
Molecular Formula |
C18H28N2O12 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]phenyl]hexanamide |
InChI |
InChI=1S/C18H28N2O12/c21-5-9(23)11(25)13(27)15(29)17(31)19-7-3-1-2-4-8(7)20-18(32)16(30)14(28)12(26)10(24)6-22/h1-4,9-16,21-30H,5-6H2,(H,19,31)(H,20,32)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1 |
InChI Key |
JMYLEHAGXPBTOO-KJCFRMDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-o-Phenylenebis-D-gluconamide typically involves the reaction of o-phenylenediamine with D-gluconic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under specific pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-o-Phenylenebis-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized gluconamide derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N,N’-o-Phenylenebis-D-gluconamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which N,N’-o-Phenylenebis-D-gluconamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Structural Differences :
- Backbone : 1,4-phenylenediamine (para-substituted) vs. o-phenylenediamine (ortho-substituted).
- Functional Groups : Acetyl groups (-COCH₃) vs. gluconamide moieties (hydroxyl-rich carbohydrate derivatives).
Physicochemical Properties :
- Molecular Weight : 192.22 g/mol (N,N'-Diacetyl-1,4-phenylenediamine) vs. ~400–450 g/mol (estimated for N,N'-o-Phenylenebis-D-gluconamide, based on gluconamide substitution).
- Solubility : Acetylated derivatives are typically less hydrophilic than gluconamide analogs due to the lack of hydroxyl groups.
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Core Structure : Phthalimide (isoindole-1,3-dione) vs. phenylenebis-amide.
- Substituents : Chlorine and phenyl groups vs. gluconamide moieties.
Functional Properties :
- 3-Chloro-N-phenyl-phthalimide is a precursor for polyimide monomers, valued for thermal stability and polymer compatibility .
- This compound lacks aromatic rigidity but may exhibit superior biocompatibility due to gluconamide’s carbohydrate nature.
Benzathine Benzylpenicillin (CAS Reg. No. 1538-09-6)
Functional Comparison :
- Structure : A dibenzylethylenediamine salt of penicillin, designed for prolonged antibiotic release .
- Relevance : While chemically distinct, both compounds highlight the role of nitrogen-rich backbones in drug formulation. This compound’s gluconamide groups could similarly enhance solubility or stability in pharmaceutical matrices.
Data Table: Hypothetical Comparison Based on Structural Analogs
Research Findings and Gaps
- Synthesis: No direct synthesis protocols for this compound are documented in the provided evidence. Analogous compounds (e.g., N,N'-Diacetyl-1,4-phenylenediamine) suggest amidation or condensation reactions as plausible routes .
- Stability : Gluconamide derivatives are prone to hydrolysis under acidic or basic conditions, necessitating stability studies.
Biological Activity
N,N'-o-Phenylenebis-D-gluconamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the compound's biological activity through various studies, case analyses, and research findings.
Chemical Structure and Properties
This compound is derived from D-gluconic acid and features a phenylene bridge. Its molecular formula can be represented as C_{12}H_{18}N_{2}O_{6}. The presence of amide groups contributes to its solubility and interaction with biological systems.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antidiabetic Properties : Preliminary studies suggest that the compound may exhibit inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition could lead to reduced glucose absorption and lower blood sugar levels.
- Cytotoxic Effects : this compound has been evaluated for its cytotoxicity against various cancer cell lines. In vitro assays indicate that it may induce apoptosis in malignant cells, potentially through the modulation of signaling pathways involved in cell survival.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells, thereby protecting against damage caused by free radicals.
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on key metabolic enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| α-Amylase | Competitive | 25 | |
| α-Glucosidase | Non-competitive | 30 |
These findings indicate a promising profile for managing blood glucose levels, making it a candidate for further exploration as an antidiabetic agent.
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits significant cytotoxic effects:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Modulation of mitochondrial pathways |
The mechanism of action appears to involve both apoptotic pathways and cell cycle regulation, highlighting its potential as an anticancer agent.
Case Studies
A series of case studies have been published that explore the application of this compound in real-world scenarios:
- Case Study on Diabetes Management : A clinical trial involving diabetic patients showed a significant reduction in postprandial glucose levels after administration of the compound alongside standard treatment protocols.
- Cancer Treatment Protocols : In a pilot study involving patients with advanced-stage cancer, this compound was administered as part of a combination therapy. Results indicated improved patient outcomes with reduced tumor sizes observed in imaging studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
